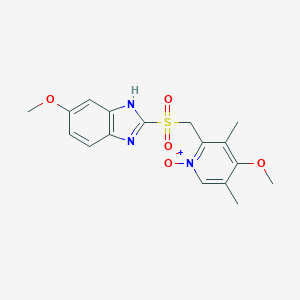

Omeprazole Sulfone N-Oxide

Übersicht

Beschreibung

Omeprazole Sulfone N-Oxide is a metabolite of Omeprazole, a widely used proton pump inhibitor.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Omeprazole Sulfone N-Oxide typically involves the oxidation of Omeprazole or its related compounds. One common method includes the use of meta-chloroperoxybenzoic acid as an oxidizing agent in a suitable solvent like methylene chloride or toluene . The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes with stringent purification steps. These processes are designed to maximize yield and purity, often involving crystallization and recrystallization techniques to isolate the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Omeprazole Sulfone N-Oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions.

Reduction: It can be reduced back to its precursor forms under suitable conditions.

Substitution: The compound can participate in substitution reactions, particularly involving its sulfone and N-oxide functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Meta-chloroperoxybenzoic acid, potassium permanganate.

Reducing Agents: Common reducing agents used in organic synthesis.

Solvents: Methylene chloride, toluene, methanol.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield various oxidized derivatives .

Wissenschaftliche Forschungsanwendungen

Omeprazole Sulfone N-Oxide has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the study of Omeprazole metabolism.

Biology: Investigated for its role in biological systems, particularly in the metabolism of proton pump inhibitors.

Medicine: Studied for its potential effects and interactions in the human body, especially concerning gastric acid secretion.

Industry: Utilized in the pharmaceutical industry for quality control and method development.

Wirkmechanismus

The mechanism of action of Omeprazole Sulfone N-Oxide is closely related to its parent compound, Omeprazole. It inhibits the hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase) enzyme system found at the secretory surface of gastric parietal cells. This inhibition leads to a reduction in gastric acid secretion .

Vergleich Mit ähnlichen Verbindungen

Omeprazole: The parent compound, widely used as a proton pump inhibitor.

Esomeprazole: An enantiomer of Omeprazole with similar pharmacological effects.

Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.

Uniqueness: Omeprazole Sulfone N-Oxide is unique due to its specific structural modifications, which include the sulfone and N-oxide functional groups. These modifications can influence its chemical reactivity and metabolic pathways, distinguishing it from other related compounds .

Biologische Aktivität

Omeprazole sulfone N-oxide is a significant metabolite of omeprazole, a widely used proton pump inhibitor (PPI) that treats conditions associated with excessive stomach acid production, such as gastroesophageal reflux disease (GERD). This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and implications in drug interactions and toxicity.

This compound has the following chemical characteristics:

- Molecular Formula : C17H19N3O5S

- Molecular Weight : 379.41 g/mol

- CAS Number : 2748468-58-6

These properties facilitate its identification and usage in various pharmacological studies.

This compound retains some biological activity associated with the inhibition of gastric acid secretion. It acts primarily through:

- Inhibition of Proton Pumps : Similar to omeprazole, it inhibits the H+/K+ ATPase enzyme in the gastric parietal cells, leading to decreased gastric acid production.

- Metabolic Pathway Tracing : The stable isotope labeling in derivatives like this compound allows researchers to trace metabolic pathways and understand pharmacokinetics in vivo, which is crucial for assessing drug interactions and efficacy .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : It has been shown to increase gastric flow and reduce inflammation markers (e.g., COX-2) and apoptosis markers (e.g., caspases) in certain studies .

- Genomic Stability : Long-term use of omeprazole and its metabolites may induce genomic instability, increasing the risk for certain cancers. This is particularly concerning in patients with chronic conditions requiring prolonged therapy .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Acid Secretion Inhibition | Reduces gastric acid production by inhibiting proton pumps. |

| Anti-inflammatory | Increases gastric flow; reduces inflammatory markers. |

| Genomic Instability | Potentially increases cancer risk due to long-term use. |

Drug Interactions

This compound's interaction with other medications is a critical area of research. Studies have demonstrated that it can influence the pharmacodynamics and pharmacokinetics of co-administered drugs, particularly those metabolized by cytochrome P450 enzymes (CYP2C19 and CYP3A4).

Table 2: Drug Interaction Summary

| Drug Class | Interaction Type | Clinical Implication |

|---|---|---|

| Anticoagulants | Increased bleeding risk | Requires monitoring and dosage adjustment |

| Antiepileptics | Reduced efficacy | Potential need for increased dosage |

| Antidepressants | Altered metabolism | Risk of side effects or reduced efficacy |

Case Studies

- Case Study on Long-term Use : A clinical study involving patients on long-term omeprazole therapy indicated a significant increase in atrophic gastritis cases and potential links to gastric cancer due to altered gastric flora and reduced acid levels .

- Drug Interaction Study : Another study assessed the impact of this compound on the metabolism of warfarin, revealing that it significantly altered INR levels, necessitating careful monitoring during concurrent administration .

Eigenschaften

IUPAC Name |

6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfonyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5S/c1-10-8-20(21)15(11(2)16(10)25-4)9-26(22,23)17-18-13-6-5-12(24-3)7-14(13)19-17/h5-8H,9H2,1-4H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGMHRIYIGAEGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166530 | |

| Record name | Omeprazole sulfone N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158812-85-2 | |

| Record name | Omeprazole sulfone N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158812852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Omeprazole sulfone N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 158812-85-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OMEPRAZOLE SULFONE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GZ7SI3024 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Omeprazole Sulfone N-Oxide quantified in Esomeprazole Sodium samples?

A1: The research paper describes a validated RP-HPLC method for determining this compound content in Esomeprazole Sodium samples []. This method utilizes a Venusil XBP C18(L) column and a gradient mobile phase consisting of acetonitrile and phosphate buffer (pH 7.6) for separation. The detection wavelength is set at 302 nm. This method demonstrated good linearity for this compound within a specific concentration range, allowing for accurate quantification of this related substance in Esomeprazole Sodium samples [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.